molecular formula C11H12ClFO2 B1406376 3-Butoxy-6-chloro-2-fluorobenzaldehyde CAS No. 1706430-68-3

3-Butoxy-6-chloro-2-fluorobenzaldehyde

Cat. No.: B1406376
CAS No.: 1706430-68-3
M. Wt: 230.66 g/mol
InChI Key: VPCOEBBGRQVLPA-UHFFFAOYSA-N
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Description

3-Butoxy-6-chloro-2-fluorobenzaldehyde is a fluorinated benzaldehyde derivative . It is a solid compound with a molecular weight of 230.67 .


Molecular Structure Analysis

The molecular formula of this compound is C11H12ClFO2 . The InChI code is 1S/C11H12ClFO2/c1-2-3-6-15-10-5-4-9 (12)8 (7-14)11 (10)13/h4-5,7H,2-3,6H2,1H3 .


Physical and Chemical Properties Analysis

This compound is a solid compound . The molecular weight is 230.66 . More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the available resources.

Scientific Research Applications

Fluorinated Benzaldehydes in Molecular Imaging

Fluorinated benzaldehydes, such as those studied in the context of molecular imaging, demonstrate the utility of fluorine-18 labeled compounds. For instance, the development of a modular synthetic strategy for appending imaging agents to viral capsids using [18F]fluorobenzaldehyde showcases the potential of fluorobenzaldehydes in enhancing molecular imaging techniques. This approach has been applied to label the interior surface of bacteriophage MS2 capsids, facilitating the study of nanomaterials' pharmacokinetic behavior and providing a platform for future targeted imaging and therapeutic agents (Hooker et al., 2008).

Radiopharmaceutical Development

Related fluorobenzaldehyde derivatives have been utilized in the synthesis of radiopharmaceuticals. For example, the creation of 2- and 4-[18F]fluorotropapride, two specific D2 receptor ligands, involved the reductive amination of norbenzyl tropapride with 2- or 4-[18F]fluorobenzaldehyde. These compounds exhibited significant brain localization in animal studies, highlighting their potential as radiopharmaceuticals for studying the dopaminergic system using positron emission tomography (Damhaut et al., 1992).

Vasculoprotective Research

While not directly related to 3-Butoxy-6-chloro-2-fluorobenzaldehyde, studies on 3-hydroxybenzaldehyde and its derivatives reveal potential vasculoprotective effects. Research has shown that compounds like 3-hydroxybenzaldehyde can inhibit vascular smooth muscle cell proliferation and endothelial cell inflammation, suggesting a role in cardiovascular protection. Such findings imply that structurally similar fluorobenzaldehydes may also possess therapeutic potential in vascular health (Kong et al., 2016).

Properties

IUPAC Name

3-butoxy-6-chloro-2-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClFO2/c1-2-3-6-15-10-5-4-9(12)8(7-14)11(10)13/h4-5,7H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPCOEBBGRQVLPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C(=C(C=C1)Cl)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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